

# Validating the Structure of 2-chloro-N-phenylaniline: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic validation of **2-chloro-N-phenylaniline**, comparing its spectral data against two closely related analogues: N-phenylaniline (diphenylamine) and 2-chloroaniline. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), collectively affirm the structure of **2-chloro-N-phenylaniline**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2-chloro-N-phenylaniline** and its comparator compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
2-chloro-N-phenylaniline	~3400 (sharp), ~1600, ~1500, ~1300, ~750	N-H stretch (secondary amine), C=C stretch (aromatic), C=C stretch (aromatic), C-N stretch (aromatic amine), C-Cl stretch
N-phenylaniline	~3400 (sharp), ~1600, ~1500, ~1315	N-H stretch (secondary amine), C=C stretch (aromatic), C=C stretch (aromatic), C-N stretch (aromatic amine)
2-chloroaniline	~3450, ~3360 (two bands), ~1620, ~1490, ~750	N-H stretch (primary amine), N-H bend (primary amine), C=C stretch (aromatic), C-Cl stretch

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
2-chloro-N-phenylaniline[1]	7.35 – 7.25	m	4H	Aromatic protons
7.14	d, J = 8.3 Hz	2H	Aromatic protons	
7.09	t, J = 8.2 Hz	1H	Aromatic proton	
7.02	t, J = 7.3 Hz	1H	Aromatic proton	
6.78	dd, J = 10.9, 4.3 Hz	1H	Aromatic proton	
~5.8 (broad s)	s	1H	N-H	
N-phenylaniline	7.28 (t, J = 7.9 Hz, 4H), 6.94 (t, J = 7.4 Hz, 2H), 6.87 (d, J = 7.6 Hz, 4H)	m	10H	Aromatic protons
~5.7 (broad s)	s	1H	N-H	
2-chloroaniline	7.22 (dd), 7.03 (dt), 6.72 (dd), 6.67 (dt)	m	4H	Aromatic protons
3.92	s	2H	NH <sub>2</sub>	

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)
2-chloro-N-phenylaniline[1]	141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5
N-phenylaniline	143.2, 129.4, 121.1, 117.8
2-chloroaniline	142.9, 129.1, 127.4, 119.2, 117.1, 115.8

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-chloro-N-phenylaniline	203/205 (M <sup>+</sup> , M+2)	168 (M-Cl) <sup>+</sup> , 167 (M-HCl) <sup>+</sup>
N-phenylaniline	169 (M <sup>+</sup> )	168, 92, 77
2-chloroaniline	127/129 (M <sup>+</sup> , M+2)	92 (M-Cl) <sup>+</sup> , 65

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For <sup>1</sup>H NMR, a standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

Infrared spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was taken prior to each sample measurement and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The samples were introduced into the ion source, where they were ionized by a beam of electrons. The resulting ions were then accelerated and separated based on their mass-to-charge ratio (m/z).

## Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **2-chloro-N-phenylaniline** using the collective spectroscopic data.

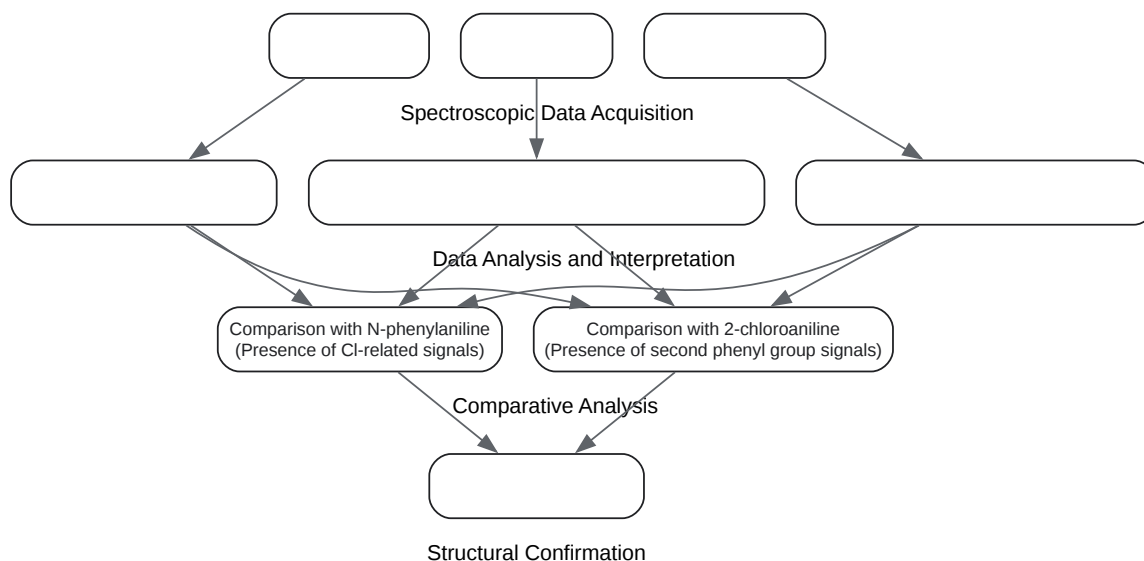


Figure 1. Spectroscopic Validation Workflow for 2-chloro-N-phenylaniline

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Caption: Logical workflow for the structural validation of **2-chloro-N-phenylaniline**.

## Discussion and Interpretation

The spectroscopic data presented provides compelling evidence for the structure of **2-chloro-N-phenylaniline**.

- **IR Spectroscopy:** The IR spectrum of **2-chloro-N-phenylaniline** shows a characteristic sharp N-H stretch for a secondary amine around  $3400\text{ cm}^{-1}$ , distinguishing it from the two N-H stretching bands of the primary amine in 2-chloroaniline. The presence of a C-Cl stretching absorption around  $750\text{ cm}^{-1}$  and aromatic C=C stretching bands confirms the presence of

both the chloro and phenyl functionalities, differentiating it from N-phenylaniline which lacks the C-Cl bond.

- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum of **2-chloro-N-phenylaniline** displays a complex multiplet pattern in the aromatic region, integrating to nine protons, consistent with the presence of two different phenyl rings. The single, broad proton signal exchangeable with D<sub>2</sub>O confirms the secondary amine (N-H) proton. This is in contrast to N-phenylaniline, which would show a more symmetrical aromatic pattern, and 2-chloroaniline, which has only four aromatic protons and two amine protons.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum of **2-chloro-N-phenylaniline** exhibits ten distinct signals in the aromatic region, accounting for the twelve carbon atoms of the two non-equivalent phenyl rings. This complexity is not seen in the simpler spectra of N-phenylaniline and 2-chloroaniline.
- **Mass Spectrometry:** The mass spectrum of **2-chloro-N-phenylaniline** shows a molecular ion peak (M<sup>+</sup>) at m/z 203 and a characteristic M+2 peak at m/z 205 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The fragmentation pattern, including the loss of a chlorine atom (m/z 168) and hydrogen chloride (m/z 167), further supports the proposed structure. This isotopic pattern is absent in N-phenylaniline, and the molecular weight is significantly different from that of 2-chloroaniline.

In conclusion, the combined analysis of IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data provides a robust and unequivocal validation of the chemical structure of **2-chloro-N-phenylaniline**, clearly distinguishing it from its structural analogues.

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## References

- 1. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]

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